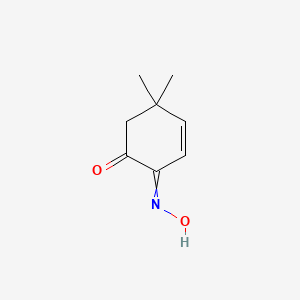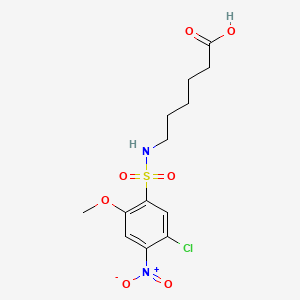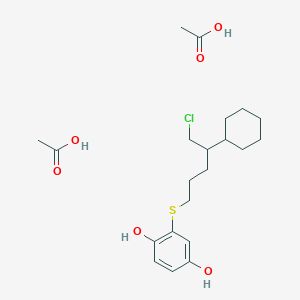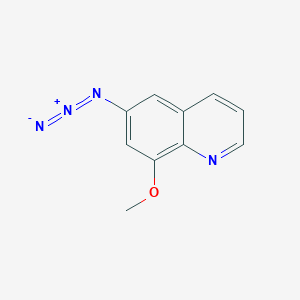
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a hydroxyimino group attached to a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5,5-dimethylcyclohexane-1,3-dione and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium acetate or sodium hydroxide in an aqueous or alcoholic medium.
Procedure: The mixture is heated to reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate: Known for its use as a coupling additive in peptide synthesis.
2-(Hydroxyimino)aldehydes: Undergo photocyclization reactions to form cyclobutanol oximes.
3-Hydrazinylquinoxalin-2(1H)-one: Reacts with 2-hydroxyimino-1,3-dicarbonyl compounds to form hydrazones.
Uniqueness
2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is unique due to its stable cyclohexenone ring structure combined with a hydroxyimino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84903-31-1 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-hydroxyimino-5,5-dimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-8(2)4-3-6(9-11)7(10)5-8/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
CESHCHQNVRSYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(=NO)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)






![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)

![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)


